molecular formula C6H9Br2N3S B3362465 Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide CAS No. 99420-73-2

Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide

Cat. No.: B3362465
CAS No.: 99420-73-2
M. Wt: 315.03 g/mol
InChI Key: WYAYFNQYDVWUOI-UHFFFAOYSA-N
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Description

Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide is a chemical compound that features a pyridine ring substituted with a thio group and a pseudourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide typically involves the reaction of 2-mercaptopyridine with a suitable pseudourea precursor under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the product is isolated as a dihydrobromide salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pseudourea moiety can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide involves its interaction with specific molecular targets and pathways. The thio group and pseudourea moiety can form covalent bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with thio or pseudourea groups, such as:

  • 2-Mercaptopyridine
  • 2-Pyridylthiourea
  • 2-Pyridylurea

Uniqueness

Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide is unique due to the combination of its pseudourea and thio functionalities, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

pyridin-2-yl carbamimidothioate;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.2BrH/c7-6(8)10-5-3-1-2-4-9-5;;/h1-4H,(H3,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAYFNQYDVWUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC(=N)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244062
Record name Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99420-73-2
Record name Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099420732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
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Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
Reactant of Route 3
Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
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Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
Reactant of Route 5
Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
Reactant of Route 6
Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide

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